molecular formula C20H32O4 B13897379 (5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

Katalognummer: B13897379
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: BFWYTORDSFIVKP-IXNHTQMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15(S)-Hydroperoxyeicosatetraenoic acid is a hydroperoxide derivative of arachidonic acid. It is an important intermediate in the biosynthesis of various bioactive lipids, including leukotrienes and lipoxins. This compound plays a crucial role in the regulation of inflammation and immune responses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

15(S)-Hydroperoxyeicosatetraenoic acid can be synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases. The reaction typically involves the use of soybean lipoxygenase or other similar enzymes under controlled conditions. The reaction is carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 25°C. The product is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of 15(S)-Hydroperoxyeicosatetraenoic acid involves large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as pH, temperature, and enzyme concentration. The product is isolated and purified using advanced chromatographic methods to ensure high purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

15(S)-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 15(S)-hydroxyeicosatetraenoic acid.

    Reduction: It can be reduced to form 15(S)-hydroxyeicosatetraenoic acid using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Enzymatic oxidation using lipoxygenases.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    15(S)-Hydroxyeicosatetraenoic acid: Formed through oxidation or reduction reactions.

    Various derivatives: Formed through substitution reactions with nucleophiles.

Wissenschaftliche Forschungsanwendungen

15(S)-Hydroperoxyeicosatetraenoic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various bioactive lipids.

    Biology: Studied for its role in the regulation of inflammation and immune responses.

    Medicine: Investigated for its potential therapeutic applications in inflammatory diseases and cancer.

    Industry: Used in the production of bioactive compounds for pharmaceuticals and nutraceuticals.

Wirkmechanismus

15(S)-Hydroperoxyeicosatetraenoic acid exerts its effects through the activation of specific receptors and signaling pathways. It is a substrate for various enzymes, including lipoxygenases and peroxidases, which convert it into bioactive lipids. These lipids then interact with specific receptors on cell surfaces, leading to the activation of signaling pathways that regulate inflammation and immune responses.

Vergleich Mit ähnlichen Verbindungen

15(S)-Hydroperoxyeicosatetraenoic acid is unique in its specific stereochemistry and biological activity. Similar compounds include:

    12(S)-Hydroperoxyeicosatetraenoic acid: Another hydroperoxide derivative of arachidonic acid with different biological activities.

    5(S)-Hydroperoxyeicosatetraenoic acid: Involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

15(S)-Hydroperoxyeicosatetraenoic acid is distinguished by its specific role in the biosynthesis of lipoxins, which are anti-inflammatory and pro-resolving mediators.

Eigenschaften

Molekularformel

C20H32O4

Molekulargewicht

336.5 g/mol

IUPAC-Name

(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4+,10-8+,11-9+,17-14+/t19-/m0/s1

InChI-Schlüssel

BFWYTORDSFIVKP-IXNHTQMRSA-N

Isomerische SMILES

CCCCC[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)OO

Kanonische SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.